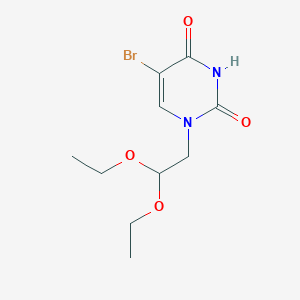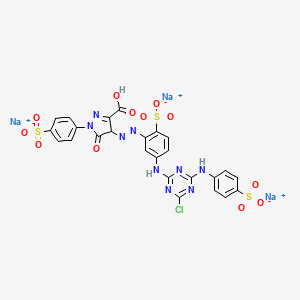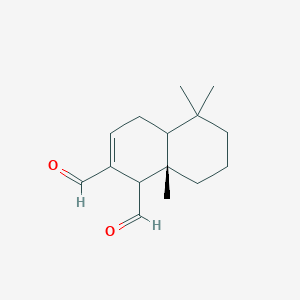
5-Bromo-1-(2,2-diethoxyethyl)pyrimidine-2,4(1h,3h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-(2,2-diethoxyethyl)pyrimidine-2,4(1h,3h)-dione is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biochemistry, particularly in the structure of nucleic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2,2-diethoxyethyl)pyrimidine-2,4(1h,3h)-dione typically involves the bromination of a pyrimidine precursor followed by the introduction of the diethoxyethyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The diethoxyethyl group can be introduced through a nucleophilic substitution reaction using diethoxyethanol and a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
化学反応の分析
Types of Reactions
5-Bromo-1-(2,2-diethoxyethyl)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: The diethoxyethyl group can be hydrolyzed to form the corresponding alcohol and pyrimidine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the diethoxyethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学的研究の応用
5-Bromo-1-(2,2-diethoxyethyl)pyrimidine-2,4(1h,3h)-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with biological molecules.
Medicine: Pyrimidine derivatives are often explored for their potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-Bromo-1-(2,2-diethoxyethyl)pyrimidine-2,4(1h,3h)-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and diethoxyethyl group can influence the compound’s binding affinity and specificity for these targets. The exact molecular pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
5-Bromo-2,4-dihydroxypyrimidine: Lacks the diethoxyethyl group, which can affect its solubility and reactivity.
1-(2,2-Diethoxyethyl)pyrimidine-2,4(1h,3h)-dione:
5-Chloro-1-(2,2-diethoxyethyl)pyrimidine-2,4(1h,3h)-dione: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
Uniqueness
5-Bromo-1-(2,2-diethoxyethyl)pyrimidine-2,4(1h,3h)-dione is unique due to the presence of both the bromine atom and the diethoxyethyl group
特性
CAS番号 |
7254-28-6 |
|---|---|
分子式 |
C10H15BrN2O4 |
分子量 |
307.14 g/mol |
IUPAC名 |
5-bromo-1-(2,2-diethoxyethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15BrN2O4/c1-3-16-8(17-4-2)6-13-5-7(11)9(14)12-10(13)15/h5,8H,3-4,6H2,1-2H3,(H,12,14,15) |
InChIキー |
YNWCYKNRJMVGHG-UHFFFAOYSA-N |
正規SMILES |
CCOC(CN1C=C(C(=O)NC1=O)Br)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-methylbenzohydrazide](/img/structure/B14801604.png)
![2-[Bis(5-methylfuran-2-yl)methyl]phenol](/img/structure/B14801616.png)

![(1S,9R)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B14801626.png)
![3-{(E)-[(3-nitrophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14801639.png)

![2-[1-(Dimethylamino)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]iminopropylidene]propanedinitrile](/img/structure/B14801644.png)
![methyl 7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B14801651.png)
![Phosphonic acid, P,P'-[[2-(1H-benzotriazol-1-yl)-2-benzoyl-1,3-propanediyl]bis[(3-bromo-7,2-naphthalenediyl)(difluoromethylene)]]bis-](/img/structure/B14801655.png)
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14801661.png)

![N,N'-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hexanediamide](/img/structure/B14801669.png)
![Dichlorocopper;[(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)methylideneamino]thiourea](/img/structure/B14801676.png)
![Methyl 5-[6-(2,2-dimethylpropanoyloxymethyl)benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate](/img/structure/B14801685.png)
